An In-depth Technical Guide to 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-(4-acetylphenyl)-1,3-oxazolidin-2-one, a molecule of significant interest to researchers and professionals in drug development. The N-aryl oxazolidinone scaffold is a well-established pharmacophore, and this particular derivative, featuring an acetylphenyl moiety, presents unique opportunities for further functionalization and exploration of its biological activity.
Core Chemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | Calculated |
| Molecular Weight | 205.21 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not experimentally determined; expected to be a solid at room temperature. | N/A |
| Boiling Point | Not determined | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water. | N/A |
Synthesis and Mechanistic Rationale
The synthesis of 3-(4-acetylphenyl)-1,3-oxazolidin-2-one can be achieved through several established methods for the preparation of N-aryl oxazolidinones. A common and effective approach involves the cyclization of a corresponding amino alcohol derivative or the coupling of an aryl amine with a suitable three-carbon synthon.
Proposed Synthetic Pathway: From 4-Aminoacetophenone
A plausible and efficient synthesis starts from the readily available 4-aminoacetophenone. The overall workflow is depicted below:
Caption: Proposed two-step synthesis of 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one.
Experimental Protocol
Step 1: Synthesis of N-(4-acetylphenyl)-2-aminoethanol
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To a solution of 4-aminoacetophenone (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add a base like sodium bicarbonate (1.2 equivalents).
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Slowly add 2-chloroethanol (1.1 equivalents) to the mixture.
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Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield N-(4-acetylphenyl)-2-aminoethanol.
Causality behind Experimental Choices: The use of a base is crucial to deprotonate the amino group of 4-aminoacetophenone, increasing its nucleophilicity to attack the electrophilic carbon of 2-chloroethanol. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
Step 2: Cyclization to 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one
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Dissolve the N-(4-acetylphenyl)-2-aminoethanol (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base, such as triethylamine (2.2 equivalents), to the solution and cool it to 0 °C in an ice bath.
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Slowly add a phosgene equivalent, for instance, a solution of triphosgene (0.4 equivalents) in the same solvent, to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting solid by recrystallization or column chromatography to obtain 3-(4-acetylphenyl)-1,3-oxazolidin-2-one.
Trustworthiness of the Protocol: This protocol is based on well-established and frequently published methods for the synthesis of N-aryl oxazolidinones[1]. The use of a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) is a standard and reliable method for the formation of the cyclic carbamate of the oxazolidinone ring[1].
Spectral and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(4-acetylphenyl)-1,3-oxazolidin-2-one. The following are the expected spectral data:
| Technique | Expected Data |
| ¹H NMR (in CDCl₃) | * Aromatic protons: Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the four protons on the disubstituted benzene ring. * Oxazolidinone ring protons: Two triplets around δ 4.0-4.5 ppm for the two methylene groups (-CH₂-N- and -CH₂-O-). * Acetyl group protons: A singlet at approximately δ 2.6 ppm for the methyl group (-COCH₃). |
| ¹³C NMR (in CDCl₃) | * Carbonyl carbons: A peak around δ 197 ppm for the acetyl carbonyl and a peak around δ 155 ppm for the oxazolidinone carbonyl. * Aromatic carbons: Multiple signals in the range of δ 118-140 ppm. * Oxazolidinone ring carbons: Peaks around δ 62 ppm and δ 45 ppm. * Acetyl methyl carbon: A peak around δ 26 ppm. |
| FT-IR (KBr pellet) | * C=O stretching (acetyl): A strong absorption band around 1680 cm⁻¹. * C=O stretching (oxazolidinone): A strong absorption band around 1750 cm⁻¹. * C-N stretching: An absorption band around 1230 cm⁻¹. * C-O stretching: An absorption band around 1050 cm⁻¹. * Aromatic C-H stretching: Bands above 3000 cm⁻¹. |
| Mass Spectrometry (ESI+) | * [M+H]⁺: Expected at m/z 206.07. * [M+Na]⁺: Expected at m/z 228.05. |
Protocol for HPLC Purity Analysis
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL of a 1 mg/mL solution in acetonitrile.
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Gradient: Start with 20% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
This method should provide a sharp peak for the pure compound, allowing for accurate purity assessment.
Reactivity and Potential Applications in Drug Discovery
The chemical structure of 3-(4-acetylphenyl)-1,3-oxazolidin-2-one offers several avenues for further chemical modification and exploration of its biological potential.
Key Reactive Sites
Caption: Key reactive sites for further derivatization.
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The Acetyl Group: The methyl group of the acetyl moiety is amenable to a variety of condensation reactions, such as aldol and Claisen condensations, allowing for the extension of the side chain. The carbonyl group itself can be reduced to an alcohol or converted to an oxime or other derivatives.
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The Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the acetyl group is deactivating.
Potential Biological Activities
The oxazolidinone core is a key feature of several clinically important drugs.
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Antibacterial Agents: Oxazolidinones, such as the FDA-approved drug Linezolid, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] Derivatives of 3-(4-acetylphenyl)-1,3-oxazolidin-2-one could be explored for their activity against a range of bacteria, including multi-drug resistant strains.
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Anticancer Agents: Some oxazolidinone derivatives have demonstrated promising anticancer activity. The acetylphenyl group provides a handle for the synthesis of a library of compounds that can be screened for cytotoxic effects against various cancer cell lines.
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Monoamine Oxidase (MAO) Inhibitors: Certain N-substituted oxazolidinones have been identified as inhibitors of monoamine oxidase, an enzyme implicated in neurological disorders.
The presence of the acetyl group offers a point of diversification for creating new chemical entities with potentially improved potency, selectivity, and pharmacokinetic properties.
Conclusion
3-(4-Acetylphenyl)-1,3-oxazolidin-2-one is a valuable scaffold for medicinal chemistry research. Its synthesis is achievable through established methodologies, and its structure presents multiple opportunities for the generation of diverse chemical libraries. The well-documented biological importance of the oxazolidinone class of compounds provides a strong rationale for the further investigation of this molecule and its derivatives in the pursuit of novel therapeutics.
References
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PubChem. (n.d.). 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One. Retrieved from [Link]
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